![molecular formula C28H29N5O3 B2451922 5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105217-53-5](/img/structure/B2451922.png)
5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H29N5O3 and its molecular weight is 483.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine class. Its unique structural features, including a piperazine moiety and various functional groups, suggest significant potential for diverse biological activities. This article explores the compound's biological activity, including its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by:
- Pyrazolo[4,3-c]pyridine core : A bicyclic structure that contributes to its biological activity.
- Piperazine moiety : Enhances interaction with biological targets.
- Carbonyl and isopropyl groups : Improve solubility and reactivity.
Table 1: Structural Features of the Compound
Feature | Description |
---|---|
Core Structure | Pyrazolo[4,3-c]pyridine |
Functional Groups | Piperazine, carbonyl, isopropyl |
Molecular Formula | C23H28N4O2 |
Molecular Weight | 392.50 g/mol |
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines through modulation of specific signaling pathways.
- Kinase Inhibition : It may act as an inhibitor for certain kinases involved in cancer progression.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers.
Table 2: Summary of Biological Activities
The compound's mechanisms of action are primarily related to its ability to interact with specific protein targets:
- Inhibition of Polo-like Kinase 1 (Plk1) : Similar compounds have been shown to inhibit Plk1, a critical regulator in cell division and a target for anticancer therapies.
- Protein–Protein Interactions (PPIs) : The compound may disrupt essential PPIs involved in cellular signaling pathways.
Case Studies
Several studies have investigated the biological effects of pyrazolo[4,3-c]pyridine derivatives:
- Anticancer Efficacy :
- Kinase Inhibition :
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The pharmacological potential of 5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is significant due to its structural features that may enhance its interaction with biological targets. Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities:
- Anticancer Activity : Similar compounds have shown effectiveness in inhibiting various cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Antimicrobial Properties : Studies have indicated that derivatives of pyrazolo[4,3-c]pyridine can exhibit antibacterial and antifungal activities. The compound's structure may facilitate interactions with microbial targets, enhancing its efficacy against infections.
Chemical Reactivity and Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. The presence of functional groups such as isopropyl and carbonyl enhances the compound's reactivity:
Step | Description |
---|---|
Step 1 | Formation of the piperazine moiety through cyclization reactions. |
Step 2 | Introduction of the phenyl and pyrazole groups via nucleophilic substitution reactions. |
Step 3 | Final assembly through condensation reactions to yield the target compound. |
This multi-faceted approach allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of related compounds:
- Anticancer Studies : A study on pyrazolo[4,3-c]pyridine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, indicating a promising avenue for further exploration with 5-isopropyl derivatives .
- Antimicrobial Evaluation : Research focusing on similar compounds has shown effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that 5-isopropyl derivatives could be evaluated for their antimicrobial efficacy .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to various biological targets, supporting their potential as lead compounds in drug discovery .
Q & A
Q. Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer:
The synthesis of this compound involves a multi-step strategy:
- Step 1: Construct the pyrazolo[4,3-c]pyridine core via cyclocondensation of aminopyrazole derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid or polyphosphoric acid) .
- Step 2: Introduce the isopropyl group at position 5 using alkylation or nucleophilic substitution, optimized at 60–80°C in anhydrous DMF .
- Step 3: Piperazine-carbonyl linkage: Couple the piperazine moiety via a carbodiimide-mediated (e.g., EDC/HOBt) reaction with the pyrazolo-pyridine intermediate. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .
- Purity Enhancement: Recrystallize from ethanol:water (3:1) or use preparative HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Q. Advanced: How can computational methods predict the reactivity of the piperazine-carbonyl-pyrazolo-pyridine core in nucleophilic or electrophilic environments?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, the carbonyl group’s electron-deficient nature makes it susceptible to nucleophilic attack, validated by HOMO-LUMO gaps .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess steric hindrance around the piperazine nitrogen .
- Validation: Cross-reference computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .
Q. Basic: What analytical techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H- and 13C-NMR (DMSO-d6) to confirm substitution patterns, e.g., piperazine protons at δ 2.5–3.5 ppm and pyrazole protons at δ 6.8–7.2 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC-PDA: Utilize a C18 column (gradient: 10–90% acetonitrile/water) to detect impurities ≥0.1% .
Q. Advanced: What strategies resolve discrepancies between in vitro bioactivity and in vivo pharmacokinetic profiles?
Methodological Answer:
- Metabolic Stability Assays: Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., piperazine N-demethylation) .
- Protein Binding Studies: Use equilibrium dialysis to measure free fraction (e.g., 52–59% protein binding in plasma) and adjust dosing regimens .
- Prodrug Design: Modify the 2-oxo-2-phenylethyl group to enhance solubility (e.g., phosphate esters) while retaining target affinity .
Q. Basic: How should researchers design stability studies to evaluate degradation pathways?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), acidic/basic conditions (0.1M HCl/NaOH), and oxidative stress (3% H2O2) .
- Kinetic Analysis: Use HPLC to quantify degradation products and derive Arrhenius plots for shelf-life prediction .
- Light Sensitivity: Store samples in amber glass under UV light (254 nm) to assess photodegradation .
Q. Advanced: How do stereoelectronic effects influence binding affinity to phosphodiesterase (PDE) enzymes?
Methodological Answer:
- Molecular Docking: Align the compound’s conformation with PDE active sites (e.g., PDE5) using Glide or AutoDock. The piperazine-carbonyl group forms hydrogen bonds with Glu817 and hydrophobic interactions with Phe820 .
- SAR Studies: Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to evaluate steric effects on IC50 values .
- Electron-Withdrawing Groups: Introduce electron-deficient aryl rings (e.g., p-CF3) to enhance π-π stacking with PDE catalytic domains .
Q. Basic: What statistical approaches are recommended for analyzing dose-response relationships in cellular assays?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism or R. Report EC50, Hill slope, and R2 .
- Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in high-throughput screens .
- Power Analysis: Use G*Power to determine sample size (n ≥ 4) for 80% statistical power .
Q. Advanced: How can structure-activity relationship (SAR) models be optimized given contradictory substituent effects?
Methodological Answer:
- Multivariate Analysis: Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .
- Bayesian Machine Learning: Train models on datasets with conflicting data (e.g., enhanced potency vs. reduced solubility) to prioritize substituents .
- Free-Wilson Analysis: Deconstruct the molecule into fragments to isolate contributions of the 2-phenyl or pyrazolo-pyridine groups .
Eigenschaften
IUPAC Name |
7-(4-phenacylpiperazine-1-carbonyl)-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-20(2)32-17-23(26-24(18-32)28(36)33(29-26)22-11-7-4-8-12-22)27(35)31-15-13-30(14-16-31)19-25(34)21-9-5-3-6-10-21/h3-12,17-18,20H,13-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGQRAFXYLSWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.